molecular formula C17H15ClN4OS B2563177 1-(2-chlorophenyl)-N-(4-(methylthio)benzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1226444-44-5

1-(2-chlorophenyl)-N-(4-(methylthio)benzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2563177
CAS RN: 1226444-44-5
M. Wt: 358.84
InChI Key: FMGGVLTYJWSVJW-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(4-(methylthio)benzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound is a triazole derivative that has shown promising results in various studies, making it a subject of interest for researchers.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related triazole derivatives involves complex chemical processes, demonstrating the compound's potential in creating novel chemical entities. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, which shares a structural similarity, was achieved through a multi-step process, highlighting the synthetic versatility and potential application of triazole derivatives in various fields, including medicinal chemistry and material science (Lian-Di Kan, 2015).

Antipathogenic and Antimicrobial Activities

Research has shown that derivatives of triazole compounds possess significant antipathogenic and antimicrobial activities. For example, new thiourea derivatives have been synthesized and evaluated for their interaction with bacterial cells, showing significant activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011). This suggests the potential of triazole derivatives in developing new antimicrobial agents with specific antibiofilm properties.

Antitumor and Antioxidant Activities

Some triazole derivatives have been evaluated for their potential antitumor and antioxidant activities. For instance, the evaluation of antioxidant and antitumor activities of certain prepared nitrogen heterocycles revealed promising results, which could be beneficial for pharmaceutical applications (M. A. El-Moneim, I. M. El‐Deen, W. A. El-Fattah, 2011).

Catalytic and Chemical Applications

The compound's framework has also been utilized in catalytic processes, as illustrated by the synthesis of half-sandwich Ruthenium(II) complexes with triazole-based ligands. These complexes have been explored for catalytic oxidation and transfer hydrogenation, indicating the compound's utility in catalysis and potentially green chemistry applications (Fariha Saleem, G. K. Rao, Arun Kumar, G. Mukherjee, A. Singh, 2013).

properties

IUPAC Name

1-(2-chlorophenyl)-N-[(4-methylsulfanylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4OS/c1-24-13-8-6-12(7-9-13)10-19-17(23)15-11-22(21-20-15)16-5-3-2-4-14(16)18/h2-9,11H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGGVLTYJWSVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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